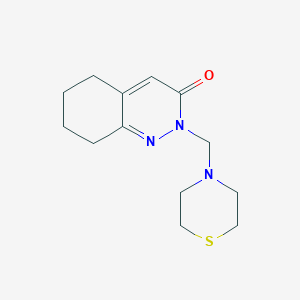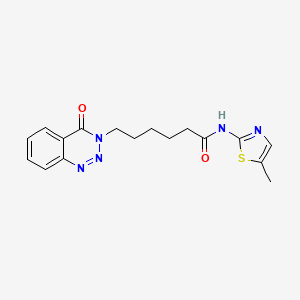
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiadiazole-containing isoindoline derivatives .
- The structure consists of several functional groups: a cyclopentyl ring , a thiadiazole ring , an isoindoline ring , and an amide group .
- The compound’s systematic name reflects its substituents and connectivity, which you’ve provided.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves cyclization reactions.
Reaction Conditions: These can vary based on the specific synthetic method. For example, a of appropriate precursors could be employed.
Industrial Production: While I don’t have specific industrial methods, large-scale production would likely involve efficient and cost-effective routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These depend on the specific reactions. For example, reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic methods.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Perhaps as a building block for other compounds.
Mechanism of Action
- Unfortunately, I don’t have specific data on this compound’s mechanism. researchers would study its interactions with biological targets (e.g., enzymes, receptors) to understand its effects.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires comparing it to similar compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-27-9-8-23-17(25)13-7-6-12(10-14(13)18(23)26)15(24)20-19-22-21-16(28-19)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,20,22,24) |
InChI Key |
OWBPYAJGUIICHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11018432.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)



![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11018490.png)

![trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11018492.png)
![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11018499.png)
![4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde](/img/structure/B11018506.png)

